N-(3-chlorophenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chloro and fluoro substituents in the phenyl rings enhances the compound’s reactivity and biological activity.
Preparation Methods
The synthesis of N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent like ethanol, which facilitates the formation of the desired triazolothiadiazine derivative . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes involved in bacterial cell wall synthesis or DNA replication, leading to antimicrobial effects . In cancer cells, it may induce apoptosis by activating caspase pathways and upregulating pro-apoptotic proteins .
Comparison with Similar Compounds
N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds such as:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines)
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives
These compounds share similar structural features and biological activities but differ in their specific substituents and overall reactivity. The unique combination of chloro and fluoro substituents in N-(3-CHLOROPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C19H17ClFN5OS |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H17ClFN5OS/c1-2-15-23-24-19-26(15)25-16(11-6-8-13(21)9-7-11)17(28-19)18(27)22-14-5-3-4-12(20)10-14/h3-10,16-17,25H,2H2,1H3,(H,22,27) |
InChI Key |
XMRWHMPIHPLRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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